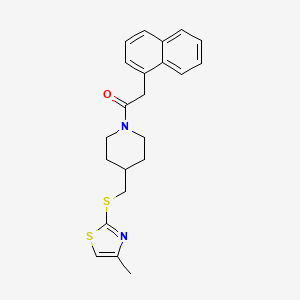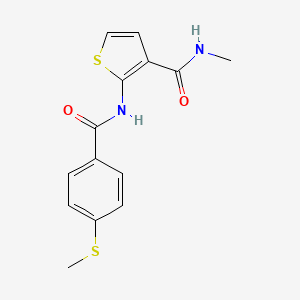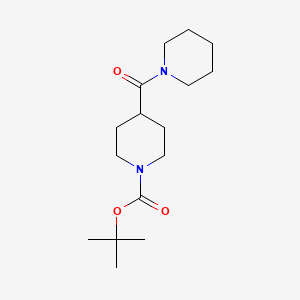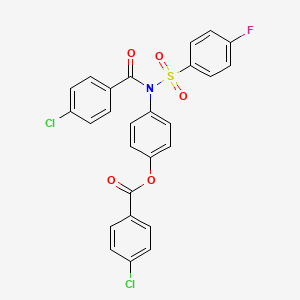![molecular formula C12H13N3O2 B2716158 N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide CAS No. 1181869-76-0](/img/structure/B2716158.png)
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide is a heterocyclic compound that features both furan and pyrazine rings. These structures are known for their diverse chemical reactivity and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide typically involves the acylation of pyrazine-2-carboxylic acid with 1-(furan-2-yl)propan-2-amine. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors could be employed for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted furan and pyrazine derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)ethyl)pyrazine-2-carboxamide
- N-(1-(furan-2-yl)methyl)pyrazine-2-carboxamide
- N-(1-(furan-2-yl)propyl)pyrazine-2-carboxamide
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide is unique due to the specific positioning of the furan and pyrazine rings, which can influence its reactivity and biological activity. The presence of the propan-2-yl group can also affect its solubility and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(7-10-3-2-6-17-10)15-12(16)11-8-13-4-5-14-11/h2-6,8-9H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKYQZGMQYAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)


![1-[3-(4-hydroxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2716083.png)
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)

![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)


![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2716092.png)


![3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2716097.png)

